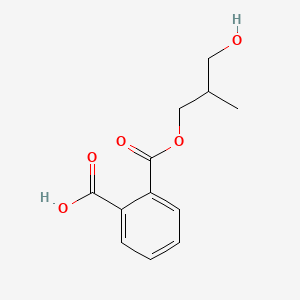

2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid

Description

2-(3-Hydroxy-2-methylpropoxy)carbonylbenzoic acid is a benzoic acid derivative featuring a branched hydroxyalkoxy substituent and a carbonyl group. Key structural elements include:

- Benzoic acid backbone: Provides acidity (pKa ~2–3) and hydrogen-bonding capacity.

- 3-Hydroxy-2-methylpropoxy group: Introduces steric bulk and hydroxyl functionality, influencing solubility and reactivity.

- Carbonyl group: Enhances electrophilicity, enabling participation in conjugation or coordination chemistry.

Properties

Molecular Formula |

C12H14O5 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid |

InChI |

InChI=1S/C12H14O5/c1-8(6-13)7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15) |

InChI Key |

KNPIRZPXRXNICF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)COC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid derivatives with 3-hydroxy-2-methylpropyl alcohol under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Formation of 2-(3-oxo-2-methylpropoxy)carbonylbenzoic acid.

Reduction: Formation of 2-(3-hydroxy-2-methylpropoxy)benzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Benzoic Acid Derivatives

Exiproben (2-[3-(3-Hexyloxy)-2-hydroxypropoxyl]benzoic acid)

- Structural similarity : Both compounds share a hydroxyalkoxy-substituted benzoic acid core.

- Key differences :

- Alkoxy chain length : Exiproben has a longer hexyloxy group, enhancing lipophilicity (logP ~3.5–4.0) compared to the methylpropoxy group in the target compound (estimated logP ~2.0–2.5).

- Biological activity : Exiproben is a choleretic agent, suggesting that alkoxy chain length modulates hepatobiliary targeting.

Carbonyl-Linked Benzoic Acid Derivatives

2-(4-Chloro-3-nitrobenzoyl)benzoic Acid

- Structural similarity : Both contain a benzoyl group attached to benzoic acid.

- Key differences :

- Substituents : The nitro and chloro groups in the comparator enhance electron-withdrawing effects, increasing acidity (pKa ~1.5) compared to the hydroxypropoxy group (pKa ~2.5–3.0).

- Enzyme inhibition : The comparator inhibits Mycobacterium tuberculosis InhA (IC₅₀ = 0.8 µM), suggesting that electron-deficient aromatic systems improve target binding.

Hydrazinylcarbonylbenzoic Acid Derivatives

2-(2-(4-(4-Methoxybenzamido)benzoyl)hydrazinyl)carbonylbenzoic Acid (5e)

- Structural similarity : Both feature a carbonyl-hydrazine linker.

- Key differences :

- Functional groups : Compound 5e includes a methoxybenzamido group, enabling π-π stacking and hydrogen bonding (IR: 1643 cm⁻¹ for C=O stretch), while the hydroxypropoxy group in the target compound may favor metal coordination.

- Synthetic yield : Compound 5e is synthesized in 68% yield via phthalic anhydride coupling, suggesting similar strategies could apply to the target compound.

| Property | This compound | Compound 5e |

|---|---|---|

| IR C=O Stretch (cm⁻¹) | ~1700–1720 (estimated) | 1712, 1643 |

| LC-MS (m/z) | ~255 (M+H⁺) | 434 (M+H⁺) |

| Applications | Not reported | Potential antimicrobial |

Hydroxy-Substituted Benzoic Acid Derivatives

3-Hydroxy-2-methylbenzoic Acid

- Structural similarity : Both possess hydroxyl and methyl groups on the aromatic ring.

- Key differences :

- Substituent position : The comparator’s hydroxyl group is at position 3 (meta), while the target compound’s hydroxyl is on the alkoxy chain.

- Acidity : The comparator has a pKa ~2.8 due to intramolecular hydrogen bonding, whereas the target compound’s acidity is influenced by the alkoxy group’s electron-donating effects.

Data Tables

Table 1. Comparative Physicochemical Properties

Table 2. Spectroscopic Data Comparison

Biological Activity

2-(3-hydroxy-2-methylpropoxy)carbonylbenzoic acid, a benzoic acid derivative, has garnered interest in the pharmaceutical field due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of C13H16O4 and a molecular weight of approximately 238.24 g/mol. It consists of a benzene ring substituted with both a carboxylic acid and an ester functional group, which enhances its solubility and biological activity. The branched alkyl chain contributes to its unique physicochemical properties, making it suitable for various applications in pharmaceuticals.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Chemoenzymatic Synthesis : Utilizing enzymatic reactions to enhance selectivity and yield. For example, the use of carboligases in aldol addition reactions has shown promising results in producing enantiomerically pure derivatives .

- Traditional Organic Synthesis : This method involves standard reactions typical of carboxylic acids and esters, allowing for modifications to improve yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's functional groups enable it to participate in hydrogen bonding and electrostatic interactions, which can modulate enzyme activities or influence cellular pathways.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit several pharmacological properties:

- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases.

- Antioxidant Effects : The presence of hydroxyl groups may contribute to antioxidant activity, protecting cells from oxidative stress.

- Antimicrobial Properties : Some derivatives of benzoic acids are known for their antimicrobial effects, indicating that this compound may also possess similar properties.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various benzoic acid derivatives, including this compound. Results indicated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Salicylic Acid | C7H6O3 | Contains both hydroxy and carboxylic groups; known for anti-inflammatory properties |

| 3-Hydroxybenzoic Acid | C7H6O3 | Simple phenolic structure; potential antioxidant effects |

| 4-Hydroxybenzoic Acid | C7H6O3 | Similar to 3-hydroxy variant; used in cosmetic formulations |

The unique combination of hydroxyl and ester functionalities within the structure of this compound distinguishes it from simpler analogs, potentially enhancing its bioavailability and effectiveness in pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.